AZM475271

Description

AZM-475271 is a small molecule drug with a maximum clinical trial phase of II.

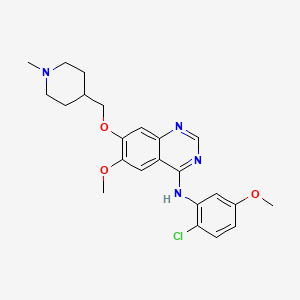

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloro-5-methoxyphenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClN4O3/c1-28-8-6-15(7-9-28)13-31-22-12-19-17(11-21(22)30-3)23(26-14-25-19)27-20-10-16(29-2)4-5-18(20)24/h4-5,10-12,14-15H,6-9,13H2,1-3H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOXAFXHRJYEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=CC(=C4)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197222 | |

| Record name | M-475271 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476159-98-5 | |

| Record name | M-475271 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0476159985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-475271 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | M475271 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-475271 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0361Z8214O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZM475271: A Dual Inhibitor of Src Family Kinases and TGF-β Signaling in Cancer Cells

An In-depth Technical Guide on the Mechanism of Action

Introduction

AZM475271 is a potent and selective, orally active small molecule inhibitor of Src family kinases (SFKs). Emerging research has identified a broader mechanism of action for this compound, revealing its ability to also modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of tumor progression and metastasis. This dual inhibitory function positions this compound as a compelling agent in oncology research, particularly for cancers where both Src and TGF-β pathways are implicated in pathogenesis, such as pancreatic and breast cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by available quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Dual Inhibition of Src and TGF-β Signaling

This compound exerts its anti-cancer effects through the inhibition of two key signaling pathways: the Src family kinases and the TGF-β signaling cascade.

Inhibition of Src Family Kinases

Src, a non-receptor tyrosine kinase, is a central node in various signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[1] In many cancers, Src is overexpressed and/or hyperactivated, contributing to malignant progression. This compound directly targets and inhibits the kinase activity of several SFKs.

Cross-Inhibition of the TGF-β Signaling Pathway

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of invasion and metastasis in later stages. This compound has been shown to cross-inhibit tumor-promoting TGF-β signaling.[2][3] This inhibition occurs downstream of the TGF-β receptor and affects the activation of key mediators, Smad2 and Smad3.[2]

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: Inhibitory Activity of this compound against Src Family Kinases

| Kinase | IC50 (µM) |

| c-Src | 0.01 |

| Lck | 0.03 |

| c-yes | 0.08 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |

| c-Src transfected fibroblasts | - | 0.53 | 24 hours |

| A549 | Lung Cancer | 0.48 | 72 hours |

IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation.

Table 3: Effects of this compound on Downstream Effectors in Pancreatic Cancer Cells

| Molecular Effect | Cell Line | Observation |

| Src tyrosine kinase activity | L3.6pl | Strong dose-dependent inhibition (1-10 µM) |

| TGF-β1-induced chemokinesis | Panc-1 | Effective dose-dependent blockade |

| TGF-β1-induced gene upregulation | Panc-1, Colo357 | Inhibition of MMP2, MMP9, N-cadherin, and vimentin upregulation |

| TGF-β1-induced E-cadherin suppression | Panc-1, Colo357 | Partial relief of suppression |

| Smad2 and Smad3 activation | Panc-1, Colo357 | Inhibition of C-terminal phosphorylation |

Note: Specific quantitative dose-response data for the effects of this compound on the expression of EMT-related genes and the phosphorylation of Smad2/3 are not detailed in the currently available literature. The provided information is based on qualitative descriptions of dose-dependent effects.[2]

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

References

- 1. Effect of Src kinase inhibition on metastasis and tumor angiogenesis in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TGF-β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of TGF-β Signaling in Tumor Cells by Small Molecule Src Family Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

AZM475271: A Technical Guide to its Downstream Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZM475271, also known as M475271, is an orally active and selective inhibitor of Src family kinases (SFKs).[1][2] This technical guide provides a comprehensive overview of the downstream targets of this compound, detailing its mechanism of action and summarizing key experimental findings. The information is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Direct Kinase Inhibition

This compound exerts its primary effect through the direct inhibition of several Src family kinases. The inhibitory concentrations (IC50) for these kinases have been determined, highlighting its potency and selectivity.

| Target Kinase | IC50 (µM) |

| c-Src | 0.01 |

| Lck | 0.03 |

| c-Yes | 0.08 |

| VEGFR2 | 0.7 |

| Table 1: In vitro kinase inhibition profile of this compound.[3] |

Downstream Signaling Pathways

The inhibition of Src family kinases by this compound leads to the modulation of multiple downstream signaling pathways critical for tumor progression, metastasis, and angiogenesis.

Src-Mediated Signaling

As a potent Src inhibitor, this compound directly interferes with the phosphorylation of downstream substrates. Src is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction from various cell surface receptors, including growth factor receptors and integrins.[4] Its inhibition leads to the disruption of pathways controlling cell division, motility, adhesion, and survival.[4]

TGF-β Signaling Pathway

This compound has been shown to cross-inhibit the transforming growth factor-beta (TGF-β) signaling pathway.[5][6] This is significant as TGF-β signaling is implicated in epithelial-mesenchymal transition (EMT), a key process in metastatic dissemination.[5][6] this compound inhibits TGF-β1-induced cell migration and the upregulation of EMT-associated genes such as MMP2, MMP9, N-cadherin, and vimentin.[5] It also inhibits the activation of Smad2 and Smad3, key mediators of TGF-β signaling.[5]

STAT3, FAK, and Src Mediated Signaling in Cancer Stem Cells

Research in breast cancer models has demonstrated that this compound can reduce cancer stem cell load, tumorigenic potential, and metastasis by inhibiting STAT3, FAK, and Src mediated signaling.[7] This highlights the role of this compound in targeting the key survival and proliferation pathways in cancer stem cells.

Cellular and In Vivo Effects

The inhibition of these key signaling pathways by this compound translates into significant anti-tumor effects both in vitro and in vivo.

In Vitro Cellular Effects

This compound has been shown to inhibit the proliferation of various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| c-Src3T3 | Transfected Fibroblasts | 0.53 | 24 |

| A549 | Lung Cancer | 0.48 | 72 |

| PC3 | Prostate Cancer | 32 | Not Specified |

| DU145 | Prostate Cancer | 16 | Not Specified |

| Table 2: In vitro anti-proliferative activity of this compound in various cell lines.[1][3] |

Furthermore, this compound induces apoptosis and reduces tumor cell migration.[1][2] In prostate tissues and WPMY-1 cells, it inhibits Src family kinase activity and reduces α1-adrenergic and neurogenic contraction.[1]

In Vivo Anti-Tumor Activity

In preclinical animal models, this compound has demonstrated significant anti-tumor and anti-metastatic activity. In a pancreatic cancer mouse xenograft model using L3.6pl cells, oral administration of this compound at 50 mg/kg once daily for 32 days reduced tumor volume.[1] This effect was enhanced when combined with gemcitabine.[1] The compound also reduces microvessel density, indicating anti-angiogenic properties.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 values of this compound against target kinases.

-

Methodology: A common method is a radiometric filter binding assay.

-

Recombinant kinase domains are incubated with a specific peptide substrate, [γ-33P]ATP, and varying concentrations of this compound in a kinase buffer.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30 minutes).

-

The reaction is stopped, and the mixture is transferred to a phosphocellulose filter plate.

-

The plate is washed to remove unincorporated [γ-33P]ATP.

-

The amount of radioactivity incorporated into the peptide substrate is measured using a scintillation counter.

-

IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay

-

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound for the specified duration (e.g., 24, 48, or 72 hours).

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized with a solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

Western Blotting for Phosphoprotein Analysis

-

Objective: To assess the effect of this compound on the phosphorylation of downstream target proteins.

-

Methodology:

-

Cells are treated with this compound for a specified time.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-Src, total-Src, phospho-Smad2/3, total-Smad2/3).

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., athymic nude mice) are subcutaneously or orthotopically injected with human cancer cells.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives this compound (e.g., 50 mg/kg, p.o., daily), while the control group receives a vehicle.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Conclusion

This compound is a potent and selective Src family kinase inhibitor with a well-defined mechanism of action. Its ability to inhibit key downstream signaling pathways, including those mediated by Src, TGF-β, STAT3, and FAK, underscores its potential as a therapeutic agent in oncology. The compound demonstrates significant anti-proliferative, pro-apoptotic, anti-migratory, and anti-angiogenic effects in a variety of cancer models. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGF-β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of TGF-β Signaling in Tumor Cells by Small Molecule Src Family Kinase Inhibitors | Bentham Science [benthamscience.com]

- 7. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

AZM475271: A Technical Guide to its Modulation of Src and TGF-β Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZM475271 is a potent and selective, orally active inhibitor of Src family kinases (SFKs).[1][2] Extensive research has demonstrated its significant role in modulating key signaling pathways implicated in cancer progression, particularly those driven by Src and Transforming Growth Factor-beta (TGF-β). This technical guide provides an in-depth overview of the signaling pathways affected by this compound, a summary of its quantitative effects, and detailed experimental protocols for studying its activity.

Core Signaling Pathways Modulated by this compound

This compound primarily exerts its effects through the inhibition of Src, a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, survival, migration, and angiogenesis.[3] Aberrant Src activation is a common feature in many cancers, making it a critical therapeutic target.[3] Furthermore, studies have revealed that this compound also cross-inhibits the TGF-β signaling pathway, a crucial regulator of cellular growth, differentiation, and epithelial-mesenchymal transition (EMT).[4][5]

The Src Signaling Pathway

Src acts as a central node in signal transduction, relaying signals from receptor tyrosine kinases (RTKs), integrins, and G protein-coupled receptors.[6] Upon activation, Src phosphorylates a multitude of downstream substrates, initiating a cascade of events that promote cancer progression.

Caption: Simplified Src signaling pathway and the inhibitory action of this compound.

The TGF-β Signaling Pathway

The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to type II receptors (TβRII), which then recruit and phosphorylate type I receptors (TβRI). This activation leads to the phosphorylation of downstream mediators, primarily Smad2 and Smad3. In the context of cancer, this pathway is often hijacked to promote EMT, invasion, and metastasis. This compound has been shown to inhibit TGF-β signaling, preventing the activation of Smad proteins and subsequent gene expression changes.[4]

Caption: Overview of the TGF-β signaling pathway and the inhibitory effect of this compound.

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key data on its potency and efficacy.

| Target | IC50 (μM) | Assay Type | Reference |

| c-Src | 0.01 | Kinase Assay | [1] |

| Lck | 0.03 | Kinase Assay | [1] |

| c-yes | 0.08 | Kinase Assay | [1] |

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Cell Line | Effect | Concentration | Assay | Reference |

| Panc-1 | Inhibition of TGF-β1-induced chemokinesis | Dose-dependent | Real-time cell migration | [4] |

| Panc-1 | Inhibition of Smad2/3 phosphorylation | Not specified | Phosphoimmunoblotting | [4] |

| Colo-357 | Inhibition of TGF-β1-induced gene expression | Not specified | qRT-PCR | [4] |

| L3.6pl | Inhibition of cell proliferation | Not specified | MTT Assay | [7] |

| HUVEC | Inhibition of migration | Not specified | Boyden Chamber Assay | [7] |

| HUVEC | Reduced proliferation | Not specified | MTT Assay | [7] |

| MDA-MB 231 | Reduced mammosphere formation | 10 µM | Mammosphere culture | [8] |

| MDA-MB 468 | Reduced mammosphere formation | 10 µM | Mammosphere culture | [8] |

| MCF7 | Reduced mammosphere formation | 10 µM | Mammosphere culture | [8] |

Table 2: Cellular Effects of this compound

| Model | Treatment | Effect | Reference |

| Nude mice with L3.6pl orthotopic xenografts | This compound | Reduced tumor burden, no liver metastases | [7] |

| Mouse corneal micropocket assay | This compound | Inhibition of bFGF-induced neovascularization | [7] |

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound.

Real-time Cell Migration Assay (Chemokinesis)

This protocol is adapted from studies on pancreatic cancer cells.[4]

Caption: Workflow for the real-time cell migration assay.

-

Cell Seeding: Pancreatic cancer cells (e.g., Panc-1) are seeded in the upper chamber of a CIM-Plate 16.

-

Treatment: Cells are pre-treated with various concentrations of this compound.

-

Stimulation: TGF-β1 is added to the lower chamber as a chemoattractant.

-

Monitoring: Cell migration is monitored in real-time using a system like the xCELLigence Real-Time Cell Analyzer.

-

Data Analysis: The change in electrical impedance, represented as the Cell Index, is used to quantify cell migration.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to measure the effect of this compound on the expression of EMT-related genes.[4]

-

Cell Culture and Treatment: Pancreatic cancer cells (e.g., Panc-1, Colo-357) are cultured and treated with TGF-β1 in the presence or absence of this compound.

-

RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

qRT-PCR: The expression levels of target genes (e.g., MMP2, MMP9, N-cadherin, Vimentin) and a housekeeping gene (e.g., GAPDH) are quantified using a real-time PCR system with specific primers.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Phosphoimmunoblotting (Western Blot) for Protein Phosphorylation

This method is employed to assess the phosphorylation status of key signaling proteins like Smad2 and Smad3.[4]

-

Cell Lysis: Cells treated with TGF-β1 and/or this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Smad2/3 and total Smad2/3.

-

Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence detection system.

Matrigel Invasion Assay

This assay is used to evaluate the effect of this compound on the invasive potential of cancer cells.[8]

-

Chamber Preparation: Boyden chambers with an 8 μm pore filter are coated with Matrigel.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in the upper chamber in a serum-free medium containing this compound.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., 20% FBS).

-

Incubation: The chambers are incubated for 24 hours.

-

Analysis: Non-invading cells on the upper surface of the filter are removed. Invading cells on the lower surface are fixed, stained, and counted under a microscope.

Conclusion

This compound is a dual inhibitor of Src family kinases and the TGF-β signaling pathway, demonstrating significant anti-cancer activity in preclinical models. Its ability to concurrently block key drivers of tumor progression, including proliferation, migration, invasion, and angiogenesis, makes it a compelling candidate for further investigation in cancer therapy. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to understand and leverage the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AZM 475271 | Src Kinases | Tocris Bioscience [tocris.com]

- 3. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 4. TGF-β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of TGF-β Signaling in Tumor Cells by Small Molecule Src Family Kinase Inhibitors | Bentham Science [benthamscience.com]

- 6. Src signaling pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Src kinase inhibition on metastasis and tumor angiogenesis in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Angiogenic Potential of AZM475271: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZM475271, a potent and selective Src tyrosine kinase inhibitor, has demonstrated significant anti-angiogenic properties in preclinical studies. This technical guide provides a comprehensive overview of the existing data on this compound, focusing on its mechanism of action, efficacy in in vitro and in vivo models, and the experimental protocols utilized to evaluate its anti-angiogenic effects. Quantitative data are summarized in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its therapeutic potential in targeting angiogenesis-dependent diseases.

Introduction to Angiogenesis and Src Kinase

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2 (also known as Flk-1), are key players in initiating the angiogenic cascade. Downstream of VEGFR-2 activation, the non-receptor tyrosine kinase Src plays a pivotal role in mediating endothelial cell proliferation, migration, and survival. The overexpression and activation of Src are frequently observed in various human cancers, making it an attractive target for anti-cancer therapies.

This compound, also referred to as M475271, is a small molecule inhibitor of Src family kinases. Its ability to interfere with critical signaling pathways makes it a promising candidate for anti-angiogenic therapy.

Mechanism of Action of this compound

This compound exerts its anti-angiogenic effects primarily by inhibiting the activity of Src tyrosine kinase. This inhibition disrupts the VEGF-induced signaling cascade in human umbilical vein endothelial cells (HUVECs), leading to a reduction in key processes required for angiogenesis.

The binding of VEGF to its receptor, VEGFR-2, triggers the autophosphorylation of the receptor and the subsequent activation of Src kinase. Activated Src then phosphorylates downstream effector molecules, leading to the activation of pathways such as the MAPK/ERK and p38 pathways, which are critical for endothelial cell proliferation and migration. This compound directly inhibits the phosphorylation of Src, thereby blocking these downstream signaling events.

Furthermore, this compound has been shown to affect the integrity of endothelial cell-cell junctions by inhibiting the VEGF-induced phosphorylation of VE-cadherin and β-catenin. This leads to the stabilization of these junctional proteins, which is crucial for maintaining vascular integrity and preventing the increased permeability associated with angiogenesis.

Quantitative Data on the Efficacy of this compound

The potency and efficacy of this compound have been quantified in various preclinical assays. The following tables summarize the key quantitative findings.

| Target Kinase | IC50 (µM) | Reference |

| c-Src | 0.01 | [1] |

| Lck | 0.03 | [1] |

| c-yes | 0.08 | [1] |

| c-Src3T3 cells | 0.53 | [1] |

| A549 cells | 0.48 | [1] |

Table 1: In Vitro Kinase and Cell Proliferation Inhibitory Activity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity or cell proliferation.

| In Vivo Model | Treatment | Outcome | Reference |

| Orthotopic Human Pancreatic Cancer (L3.6pl) in Nude Mice | This compound (50 mg/kg, p.o., daily) | ~40% reduction in primary tumor volume. | [1] |

| Orthotopic Human Pancreatic Cancer (L3.6pl) in Nude Mice | This compound (50 mg/kg, p.o., daily) + Gemcitabine | ~90% reduction in primary tumor volume. No lymph node or liver metastases observed. | [1] |

Table 2: In Vivo Anti-Tumor and Anti-Metastatic Efficacy of this compound. Data from an orthotopic pancreatic cancer model in nude mice.

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound's anti-angiogenic properties.

HUVEC Proliferation Assay

This assay measures the effect of this compound on the proliferation of human umbilical vein endothelial cells, typically stimulated by VEGF.

-

Cell Culture: HUVECs are cultured in endothelial cell growth medium.

-

Assay Procedure:

-

Seed HUVECs in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Allow cells to adhere overnight.

-

Starve the cells in a serum-free or low-serum medium for 4-6 hours.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with recombinant human VEGF (typically 10-50 ng/mL).

-

Incubate for 24-72 hours.

-

Assess cell proliferation using one of the following methods:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.

-

[³H]Thymidine Incorporation: Add [³H]thymidine to the culture medium for the final 4-18 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

-

-

HUVEC Transwell Migration Assay

This assay evaluates the ability of this compound to inhibit the migration of HUVECs towards a chemoattractant, such as VEGF.

-

Apparatus: Transwell inserts with a porous membrane (typically 8 µm pore size) placed in a 24-well plate.

-

Assay Procedure:

-

Coat the lower side of the Transwell membrane with a suitable extracellular matrix protein (e.g., gelatin or fibronectin).

-

Place the Transwell inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant (e.g., VEGF) to the lower chamber.

-

Resuspend serum-starved HUVECs in a serum-free medium containing different concentrations of this compound.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubate for 4-24 hours.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Crystal Violet or DAPI).

-

Count the number of migrated cells in several microscopic fields.

-

In Vitro Tube Formation Assay

This assay assesses the ability of this compound to disrupt the formation of capillary-like structures by HUVECs on a basement membrane matrix.

-

Matrix: Matrigel™ or a similar basement membrane extract.

-

Assay Procedure:

-

Coat the wells of a 96-well plate with a thin layer of Matrigel™ and allow it to solidify at 37°C.

-

Harvest and resuspend HUVECs in a low-serum medium.

-

Treat the cells with different concentrations of this compound.

-

Seed the treated HUVECs onto the Matrigel™-coated wells.

-

Incubate for 4-18 hours to allow for the formation of tube-like structures.

-

Visualize the tube network using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by the tubes using image analysis software.

-

Orthotopic Pancreatic Cancer Nude Mouse Model

This in vivo model is used to evaluate the effect of this compound on tumor growth, metastasis, and microvessel density in a more physiologically relevant setting.

-

Animal Model: Athymic nude mice.

-

Tumor Cell Line: Human pancreatic carcinoma cells (e.g., L3.6pl).

-

Procedure:

-

Surgically implant the pancreatic cancer cells into the pancreas of the nude mice.

-

Allow the tumors to establish for a specified period (e.g., 7-10 days).

-

Administer this compound (e.g., 50 mg/kg daily by oral gavage). In combination therapy studies, a cytotoxic agent like gemcitabine may also be administered.

-

Monitor tumor growth over time using methods such as caliper measurements or in vivo imaging.

-

At the end of the study, sacrifice the animals and excise the primary tumors and metastatic tissues.

-

Measure the final tumor volume and assess the extent of metastasis.

-

Immunohistochemistry for Microvessel Density

This technique is used to quantify the degree of angiogenesis within tumor tissues.

-

Marker: CD31 (also known as PECAM-1), an endothelial cell marker.

-

Procedure:

-

Fix the excised tumor tissues in formalin and embed them in paraffin.

-

Prepare thin sections of the tumor tissue.

-

Perform immunohistochemical staining for CD31 using a specific primary antibody.

-

Use a suitable secondary antibody and detection system to visualize the stained blood vessels.

-

Examine the stained sections under a microscope.

-

Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of action of this compound in inhibiting VEGF-induced angiogenesis.

Caption: Experimental workflow for the HUVEC proliferation assay.

Caption: Workflow for the in vivo orthotopic pancreatic cancer model.

Conclusion

This compound has demonstrated compelling anti-angiogenic properties through the targeted inhibition of Src tyrosine kinase. Its ability to disrupt key signaling pathways downstream of VEGF, leading to the inhibition of endothelial cell proliferation, migration, and tube formation, underscores its potential as a therapeutic agent. Furthermore, its efficacy in reducing tumor growth and metastasis in a preclinical cancer model provides a strong rationale for its continued investigation in angiogenesis-dependent diseases. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals interested in the further exploration of this compound and other Src kinase inhibitors.

References

AZM475271: A Multi-faceted Inhibitor Reshaping the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AZM475271 is a potent, orally active small molecule inhibitor with a significant impact on the tumor microenvironment (TME). Initially identified as a selective Src family kinase (SFK) inhibitor, emerging evidence has revealed its multifaceted nature, notably its capacity to disrupt key signaling networks that govern the pro-tumorigenic activities of cancer cells and their stromal allies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its effects on the TME. It consolidates quantitative data, details experimental protocols for assessing its activity, and visualizes the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies that target the complex interplay between tumor cells and their microenvironment.

Core Mechanism of Action: A Dual Inhibitor of Src and TGF-β Signaling

This compound exerts its anti-tumor effects through the inhibition of at least two critical signaling pathways: the Src family kinases and the Transforming Growth Factor-beta (TGF-β) pathway. This dual inhibitory action allows this compound to target both intrinsic cancer cell properties and the supportive stromal components of the TME.

Inhibition of Src Family Kinases

This compound is a potent inhibitor of several Src family kinases, which are non-receptor tyrosine kinases that play a pivotal role in cell proliferation, survival, migration, and angiogenesis.

Inhibition of TGF-β Signaling

In addition to its effects on Src kinases, this compound has been demonstrated to be a potent inhibitor of TGF-β-mediated cellular responses.[1] The TGF-β signaling pathway is a critical regulator of the TME, influencing the function of cancer-associated fibroblasts (CAFs), immune cells, and the extracellular matrix (ECM). In advanced cancers, TGF-β signaling often switches from a tumor-suppressive to a tumor-promoting role.[2]

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 Value (μM) |

| c-Src | 0.01 |

| Lck | 0.03 |

| c-yes | 0.08 |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Assay | IC50 Value (μM) | Exposure Time |

| c-Src transfected 3T3 cells | Proliferation | 0.53 | 24 h |

| A549 (Lung Carcinoma) | Proliferation | 0.48 | 72 h |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosing | Outcome |

| Nude mice with pancreatic cancer xenografts | 50 mg/kg, p.o. | Significant reduction in median tumor volume. Marked reduction in the incidence of liver metastasis. |

Effects on the Tumor Microenvironment

The dual inhibition of Src and TGF-β signaling by this compound has profound effects on the cellular and non-cellular components of the TME.

Modulation of Cancer-Associated Fibroblasts (CAFs)

CAFs are a major component of the tumor stroma and play a critical role in tumor progression by secreting growth factors, remodeling the ECM, and promoting immune evasion. Both TGF-β and STAT3 signaling are crucial for the activation and pro-tumorigenic functions of CAFs.[3][4][5]

By inhibiting TGF-β signaling, this compound is predicted to:

-

Reduce the differentiation of fibroblasts into CAFs.[6]

-

Decrease the production of ECM components by CAFs, thereby altering the physical structure of the TME.[7]

-

Inhibit the secretion of pro-tumorigenic factors from CAFs.

Furthermore, the inhibition of STAT3 signaling by this compound is expected to disrupt the crosstalk between CAFs and cancer cells, which is often mediated by STAT3 activation in fibroblasts.[5][8]

Reprogramming of Tumor-Associated Macrophages (TAMs)

TAMs are a key component of the immune infiltrate in tumors and predominantly exhibit an M2-like phenotype, which is associated with tumor promotion and immune suppression.

-

Impact of Src Inhibition: Src kinase is involved in promoting the anti-inflammatory M2 macrophage phenotype.[9] Inhibition of Src has been shown to decrease the expression of the M2 marker arginase-1 and increase the expression of the pro-inflammatory M1 marker iNOS.[9] Therefore, this compound, through its Src inhibitory activity, may repolarize TAMs towards a more anti-tumor M1-like phenotype.

-

Impact of TGF-β Inhibition: TGF-β is a potent inducer of the M2-like macrophage phenotype.[10] By blocking TGF-β signaling, this compound can be expected to counteract the M2-polarizing signals within the TME, further shifting the balance towards an anti-tumor immune response.

Potential Effects on T-Cell Function

While direct studies on the effect of this compound on T-cells are limited, its impact on the TME suggests an indirect enhancement of anti-tumor T-cell activity. By reprogramming TAMs to a pro-inflammatory state and modulating the immunosuppressive functions of CAFs, this compound may create a more permissive environment for T-cell infiltration and activation within the tumor. The metabolic changes in the TME, influenced by both CAFs and TAMs, can also impact T-cell function, and modulation of these stromal cells by this compound could indirectly improve T-cell metabolism and anti-tumor efficacy.[11]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.

Caption: this compound inhibits both TGF-β and Src signaling pathways.

Caption: this compound modulates the TME to inhibit tumor growth.

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effects of this compound.

Western Blotting for Signaling Pathway Analysis

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., Src, STAT3, SMAD2/3).

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231 for breast cancer, Panc-1 for pancreatic cancer) and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 1, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Src, total Src, p-STAT3, total STAT3, p-SMAD2/3, and total SMAD2/3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Mammosphere Formation Assay

Objective: To assess the effect of this compound on the self-renewal capacity of cancer stem-like cells.

Protocol:

-

Cell Preparation: Culture cancer cells to sub-confluency and harvest a single-cell suspension using trypsin.

-

Plating: Plate the cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates.

-

Culture Medium: Use serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF.

-

Treatment: Add various concentrations of this compound or vehicle control to the culture medium.

-

Incubation: Incubate the plates for 7-10 days to allow for mammosphere formation.

-

Quantification: Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope. Calculate the mammosphere formation efficiency (MFE).

Cell Migration and Invasion Assays

Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

Protocol:

-

Cell Preparation: Starve cancer cells in serum-free medium for 24 hours.

-

Transwell Setup:

-

Migration Assay: Use Transwell inserts with an 8 µm pore size membrane.

-

Invasion Assay: Coat the Transwell inserts with a thin layer of Matrigel.

-

-

Seeding: Seed the starved cells in the upper chamber of the Transwell insert in serum-free medium containing different concentrations of this compound.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours.

-

Analysis:

-

Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets both the tumor and its supportive microenvironment. Its ability to simultaneously inhibit Src and TGF-β signaling pathways provides a strong rationale for its further development. Future research should focus on:

-

Directly investigating the effects of this compound on specific immune cell populations within the TME , including detailed profiling of T-cell subsets and macrophage polarization states in preclinical models.

-

Elucidating the precise mechanisms by which this compound modulates CAF function and the downstream consequences for ECM remodeling and tumor cell behavior.

-

Exploring rational combination therapies , such as combining this compound with immune checkpoint inhibitors, to further enhance anti-tumor immunity.

-

Identifying predictive biomarkers to select patients who are most likely to benefit from this compound treatment.

A deeper understanding of the intricate interplay between this compound and the tumor microenvironment will be crucial for optimizing its clinical application and realizing its full therapeutic potential in the fight against cancer.

References

- 1. Inhibition of TGF-β Signaling in Tumor Cells by Small Molecule Src Family Kinase Inhibitors | Bentham Science [benthamscience.com]

- 2. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Exploiting the STAT3 Nexus in Cancer-Associated Fibroblasts to Improve Cancer Therapy [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Metabolic reprogramming of cancer-associated fibroblasts by TGF-β drives tumor growth: Connecting TGF-β signaling with “Warburg-like” cancer metabolism and L-lactate production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STAT3 in tumor fibroblasts promotes an immunosuppressive microenvironment in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Src promotes anti-inflammatory (M2) macrophage generation via the IL-4/STAT6 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TGF-β induces M2-like macrophage polarization via SNAIL-mediated suppression of a pro-inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The role of tumor metabolism in modulating T-Cell activity and in optimizing immunotherapy [frontiersin.org]

The Selectivity Profile of AZM475271: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of AZM475271, a potent ATP-competitive inhibitor of the Src family of non-receptor tyrosine kinases. The information presented herein is compiled from publicly available research, offering a detailed summary of its inhibitory activities, the experimental methodologies used for its characterization, and its impact on key signaling pathways.

In Vitro Inhibitory Activity of this compound

This compound has been characterized as a high-affinity inhibitor of several Src family kinases. Its selectivity has been primarily assessed against a panel of related tyrosine kinases and in various cancer cell lines.

Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of this compound against a selection of purified protein kinases. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Kinase Target | IC50 (µM) |

| c-Src | 0.01 |

| Lck | 0.03 |

| c-Yes | 0.08 |

| VEGFR2 | 0.7 |

Data sourced from Plé, P.A., et al. (2004) and other publicly available datasheets.

Anti-proliferative Activity in Cell Lines

This compound has demonstrated anti-proliferative effects across a range of human cancer cell lines. The following table summarizes the IC50 values for cell growth inhibition.

| Cell Line | Cancer Type | IC50 (µM) |

| NIH3T3 | Fibroblast | 0.5 |

| PC3 | Prostate Cancer | 32 |

| DU145 | Prostate Cancer | 16 |

| A549 | Lung Cancer | 17 |

Data sourced from publicly available datasheets.

Note on Selectivity Data: The selectivity profile presented here is based on the initial characterization of this compound against a limited panel of kinases. A comprehensive, publicly available kinome-wide scan to assess its activity against a broader range of protein kinases has not been identified in the current literature. Therefore, the full extent of its selectivity across the human kinome is not fully characterized in the public domain.

Experimental Protocols

The following sections detail the general methodologies employed in the characterization of this compound's inhibitory activities. These protocols are based on standard practices in the field and the descriptions provided in the primary literature.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of this compound against purified kinases is typically determined using an in vitro kinase assay.

Methodology:

-

Reagent Preparation: All reagents, including assay buffer, ATP, and a suitable substrate for the specific kinase, are prepared.

-

Enzyme and Inhibitor Preparation: The purified kinase is diluted to a working concentration. A series of dilutions of this compound are prepared in the assay buffer.

-

Reaction Setup: The kinase, substrate, and varying concentrations of this compound are combined in the wells of a microplate.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a defined period to allow for substrate phosphorylation.

-

Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays measuring the incorporation of 32P-ATP or fluorescence-based assays.

-

Data Analysis: The percentage of kinase inhibition for each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of this compound on cancer cell lines are commonly assessed using a colorimetric method such as the MTT assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of this compound. A control group of cells is treated with the vehicle (e.g., DMSO) alone.

-

Incubation: The plates are incubated for a period of 72 hours to allow for the anti-proliferative effects of the compound to manifest.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the soluble yellow MTT into insoluble purple formazan crystals.

-

Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle-treated control cells. The IC50 value is determined from the resulting dose-response curve.

Signaling Pathway Inhibition

This compound exerts its cellular effects by inhibiting key signaling pathways that are often dysregulated in cancer. The primary targets, c-Src and VEGFR2, are central nodes in cascades that control cell proliferation, survival, migration, and angiogenesis.

Inhibition of the c-Src Signaling Pathway

c-Src is a proto-oncogenic non-receptor tyrosine kinase that, when activated, phosphorylates a multitude of downstream substrates, leading to the activation of several pro-survival and pro-proliferative signaling pathways. This compound, by competitively binding to the ATP-binding site of c-Src, prevents its kinase activity and the subsequent phosphorylation of its downstream effectors.

Inhibition of c-Src by this compound leads to the downregulation of key downstream signaling nodes, including:

-

Focal Adhesion Kinase (FAK): A key mediator of cell migration and invasion.

-

Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that promotes cell proliferation and survival.

-

Ras/MAPK Pathway: A central pathway regulating cell growth and proliferation.

-

PI3K/Akt Pathway: A critical pathway for cell survival and proliferation.

Inhibition of the VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. In the context of cancer, tumor cells often secrete VEGF, which binds to VEGFR2 on endothelial cells, stimulating their proliferation and migration to form new blood vessels that supply the tumor with nutrients and oxygen. This compound's inhibitory activity against VEGFR2 can disrupt this process.

By inhibiting VEGFR2, this compound can lead to:

-

Reduced Endothelial Cell Proliferation and Migration: This directly inhibits the process of angiogenesis.

-

Decreased Vascular Permeability: This can help to normalize the tumor vasculature and improve the delivery of other therapeutic agents.

Preliminary Preclinical Studies of the Src Kinase Inhibitor AZM475271 in Novel Cancer Therapeutic Contexts

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AZM475271 is a potent and selective, orally active inhibitor of Src family kinases (SFKs).[1] Emerging preclinical evidence has highlighted its potential as an anti-cancer agent, not only through its direct inhibition of Src kinase but also through its modulation of other critical signaling pathways implicated in tumorigenesis and metastasis, notably the Transforming Growth Factor-beta (TGF-β) pathway. This technical guide provides a comprehensive overview of the preliminary preclinical data on this compound, with a focus on its mechanism of action, efficacy in different cancer models, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action: A Dual Inhibitor of Src and TGF-β Signaling

This compound exerts its anti-neoplastic effects primarily through the inhibition of Src family kinases. It has demonstrated potent inhibitory activity against several key members of this family.

However, a growing body of evidence reveals that the therapeutic potential of this compound may also be attributed to its ability to cross-inhibit the TGF-β signaling pathway.[2][3] This dual inhibitory function is significant, as both Src and TGF-β pathways are known to be dysregulated in a variety of cancers, contributing to processes such as cell proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT).[2][4][5] While the precise mechanism of TGF-β pathway inhibition by this compound is still under investigation, it has been shown to impede TGF-β-mediated cellular responses.[2][4][5]

Quantitative In Vitro and In Vivo Efficacy of this compound

The preclinical efficacy of this compound has been evaluated in various cancer models, with the most comprehensive data currently available for pancreatic and breast cancer.

In Vitro Kinase and Cell Line Inhibition

This compound has demonstrated potent and selective inhibition of key Src family kinases. The half-maximal inhibitory concentrations (IC50) against these kinases highlight its specificity. Furthermore, its cytotoxic effects have been quantified in several cancer cell lines.

| Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) |

| c-Src | 0.01 | c-Src3T3 | 0.53 |

| Lck | 0.03 | A549 (Lung) | 0.48 |

| c-yes | 0.08 |

In Vivo Efficacy in a Pancreatic Cancer Model

In an orthotopic nude mouse model of human pancreatic cancer, oral administration of this compound demonstrated significant anti-tumor and anti-metastatic activity.

| Treatment Group | Primary Pancreatic Tumor Volume Reduction | Lymph Node Metastasis | Liver Metastasis |

| This compound alone | ~40% | Not specified | Not specified |

| This compound + Gemcitabine | 90% | 0 of 8 animals | 0 of 8 animals |

| Control | 0% | 5 of 5 animals | 3 of 5 animals |

These in vivo studies indicate that this compound not only curtails primary tumor growth but also significantly impedes metastatic dissemination, a major cause of mortality in pancreatic cancer.[6] The combination of this compound with the standard-of-care chemotherapeutic agent, gemcitabine, resulted in a synergistic effect, leading to a near-complete inhibition of tumor growth and metastasis.[6]

Key Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are mediated through its impact on two crucial signaling cascades: the Src kinase pathway and the TGF-β pathway.

Src Kinase Signaling Pathway

Src kinases are non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. In many cancers, Src is aberrantly activated, leading to uncontrolled cell growth and metastasis. This compound directly inhibits Src kinase activity, thereby blocking its downstream signaling.

TGF-β Signaling Pathway

The TGF-β signaling pathway has a dual role in cancer. In the early stages, it acts as a tumor suppressor, while in later stages, it can promote tumor progression, invasion, and metastasis. This compound has been shown to inhibit the pro-tumorigenic effects of TGF-β.

Detailed Experimental Protocols

To ensure the reproducibility and further exploration of the findings on this compound, this section provides detailed methodologies for key experiments cited in the preclinical studies.

Orthotopic Pancreatic Cancer Mouse Model

This in vivo model is crucial for evaluating the efficacy of anti-cancer agents in a clinically relevant setting.

Objective: To assess the in vivo anti-tumor and anti-metastatic activity of this compound, alone and in combination with gemcitabine.

Materials:

-

6- to 8-week-old female athymic nude mice.

-

Human pancreatic carcinoma cells (e.g., L3.6pl).

-

This compound (formulated for oral gavage).

-

Gemcitabine (formulated for intraperitoneal injection).

-

Surgical instruments and anesthesia.

Procedure:

-

Cell Culture: Culture human pancreatic carcinoma cells in appropriate media and conditions.

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

Make a small incision in the left abdominal flank to expose the pancreas.

-

Inject approximately 1 x 10^6 pancreatic cancer cells in 50 µL of serum-free medium into the pancreas.

-

Suture the incision.

-

-

Treatment:

-

Allow the tumors to establish for a designated period (e.g., 7 days).

-

Randomize mice into treatment and control groups.

-

Administer this compound orally daily.

-

Administer gemcitabine intraperitoneally (e.g., twice weekly).

-

The control group receives vehicle.

-

-

Monitoring and Endpoint:

-

Monitor tumor growth by palpation or imaging.

-

At the end of the study, euthanize the mice and harvest the primary tumors and potential metastatic sites (e.g., lymph nodes, liver).

-

Measure the primary tumor volume.

-

Histologically examine tissues for metastases.

-

Real-Time Cell Migration (Chemokinesis) Assay

This assay is used to quantify the effect of this compound on cancer cell motility.

Objective: To measure the dose-dependent inhibition of TGF-β1-induced random cell migration by this compound.

Materials:

-

Pancreatic cancer cell lines (e.g., Panc-1, Colo357).

-

Real-time cell analyzer system (e.g., xCELLigence).

-

CIM-Plates 16.

-

Recombinant human TGF-β1.

-

This compound.

Procedure:

-

Cell Preparation: Culture pancreatic cancer cells to sub-confluency and then serum-starve them overnight.

-

Assay Setup:

-

Add serum-free medium with or without TGF-β1 to the lower chamber of the CIM-plate.

-

Add serum-free medium containing different concentrations of this compound to the upper chamber.

-

Seed the serum-starved cells into the upper chamber.

-

-

Data Acquisition:

-

Place the CIM-plate into the real-time cell analyzer.

-

Monitor cell migration in real-time for a specified duration (e.g., 24-48 hours). The system measures changes in impedance as cells migrate through the microporous membrane.

-

-

Data Analysis:

-

The cell index, which is proportional to the number of migrated cells, is plotted over time.

-

Calculate the dose-dependent inhibition of cell migration by this compound.

-

Phosphoimmunoblotting (Western Blotting)

This technique is used to detect the phosphorylation status of key signaling proteins, such as Smad2 and Smad3, to assess the inhibition of the TGF-β pathway.

Objective: To determine the effect of this compound on TGF-β1-induced phosphorylation of Smad2 and Smad3.

Materials:

-

Pancreatic cancer cell lines.

-

Recombinant human TGF-β1.

-

This compound.

-

Lysis buffer.

-

Primary antibodies against phospho-Smad2, phospho-Smad3, total Smad2/3, and a loading control (e.g., β-actin).

-

Secondary antibodies conjugated to HRP.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment:

-

Culture pancreatic cancer cells and serum-starve them.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with TGF-β1 for a short period (e.g., 30-60 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Electrotransfer:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins.

-

Conclusion and Future Directions

The preliminary preclinical data for this compound are promising, indicating its potential as a therapeutic agent for cancers driven by aberrant Src and TGF-β signaling. Its ability to inhibit both pathways suggests it may be effective in overcoming some forms of drug resistance and in preventing metastatic progression. The synergistic effect observed with gemcitabine in a pancreatic cancer model warrants further investigation and suggests a potential role for this compound in combination therapies.

Future research should focus on:

-

Expanding the evaluation of this compound to a broader range of "novel cancer types" to identify other malignancies that may be sensitive to its dual inhibitory mechanism.

-

Conducting more extensive in vivo studies to establish optimal dosing and treatment schedules, both as a monotherapy and in combination with other anti-cancer agents.

-

Elucidating the precise molecular mechanism by which this compound inhibits the TGF-β signaling pathway.

-

Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they further investigate the therapeutic potential of this compound in the fight against cancer.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Inhibition of TGF-β Signaling in Tumor Cells by Small Molecule Src Family Kinase Inhibitors | Bentham Science [benthamscience.com]

- 3. TGF-β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.uni-luebeck.de [research.uni-luebeck.de]

- 5. Inhibition of TGF-β Signaling in Tumor Cells by Small Molecule Src Family Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of SRC tyrosine kinase as treatment for human pancreatic cancer growing orthotopically in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AZM475271 In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the in vitro effects of AZM475271 on cell viability. This compound is a potent Src family kinase inhibitor that also demonstrates inhibitory effects on TGF-β signaling, making it a compound of interest in cancer research.[1][2][3] The following protocols and application notes are designed to guide researchers in accurately determining the cytotoxic and anti-proliferative effects of this compound on various cell lines.

Introduction

This compound is a small molecule inhibitor targeting Src family kinases, which are crucial regulators of various cellular processes, including proliferation, survival, and migration.[4] Additionally, it has been shown to interfere with the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key player in tumor progression and metastasis.[1][2][3] The dual inhibitory nature of this compound makes the assessment of its impact on cell viability a critical step in preclinical drug development.

This document outlines two common and robust methods for determining cell viability: the MTT colorimetric assay and the CellTiter-Glo® luminescent assay. The choice of assay may depend on the specific cell type, experimental goals, and available equipment.

Signaling Pathway Overview

This compound exerts its effects by targeting key nodes in cellular signaling pathways. A simplified representation of the targeted pathways is provided below.

Caption: Simplified signaling pathway targeted by this compound.

Experimental Protocols

Two standard protocols for assessing cell viability following treatment with this compound are provided below. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of the compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[5][6]

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[7]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Experimental Workflow:

Caption: MTT assay experimental workflow.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8] Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle control (DMSO) and no-treatment control wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[8]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or using an orbital shaker.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][7]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, which is a marker for metabolically active cells.[9][10] The luminescent signal is proportional to the number of viable cells in culture.[9]

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Experimental Workflow:

Caption: CellTiter-Glo® assay experimental workflow.

Procedure:

-

Cell Seeding: Plate cells in an opaque-walled 96-well plate at a predetermined density in 100 µL of complete culture medium.[11] Incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired volume of the compound dilutions to the wells. Include vehicle and no-treatment controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Reagent Preparation and Addition: Equilibrate the plate to room temperature for approximately 30 minutes.[10][12] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10][12]

-

Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][12]

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][12]

-

Luminescence Measurement: Record the luminescence using a luminometer.

Data Presentation and Analysis

The results of the cell viability assays can be summarized in tables for clear comparison. The primary endpoint is typically the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Table 1: Example Data Layout for this compound Cell Viability Assay

| This compound Conc. (µM) | Absorbance/Luminescence (Mean) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |

| 0.01 | 1.210 | 0.070 | 96.8 |

| 0.1 | 1.050 | 0.065 | 84.0 |

| 1 | 0.750 | 0.050 | 60.0 |

| 10 | 0.300 | 0.030 | 24.0 |

| 100 | 0.100 | 0.015 | 8.0 |

Data Analysis:

-

Subtract the background reading (medium only) from all experimental wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance_treated / Absorbance_vehicle) * 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Conclusion

The provided protocols offer robust and reproducible methods for evaluating the in vitro efficacy of this compound on cell viability. Accurate determination of the IC50 value is essential for further preclinical development and for understanding the compound's mechanism of action. It is recommended to perform these assays in multiple cell lines to assess the compound's spectrum of activity.

References

- 1. research.uni-luebeck.de [research.uni-luebeck.de]

- 2. Inhibition of TGF-β Signaling in Tumor Cells by Small Molecule Src Family Kinase Inhibitors | Bentham Science [benthamscience.com]

- 3. TGF-β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 10. promega.com [promega.com]

- 11. scribd.com [scribd.com]

- 12. promega.com [promega.com]

Application Notes and Protocols for AZM475271 in Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZM475271 is a potent and selective small molecule inhibitor of Src family kinases (SFKs). Emerging research has demonstrated its efficacy in blocking cell migration, a critical process in cancer metastasis. This compound is understood to exert its effects through the dual inhibition of Src and Transforming Growth Factor-beta (TGF-β) signaling pathways, both of which are pivotal in promoting cell motility and invasion. These application notes provide detailed protocols for utilizing this compound in two standard in vitro cell migration assays: the Transwell (or Boyden Chamber) assay and the Wound Healing (or Scratch) assay.

Mechanism of Action: Dual Inhibition of Src and TGF-β Signaling